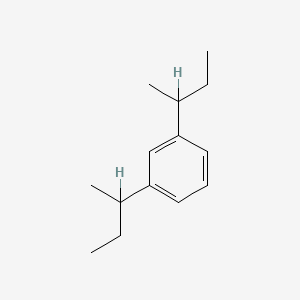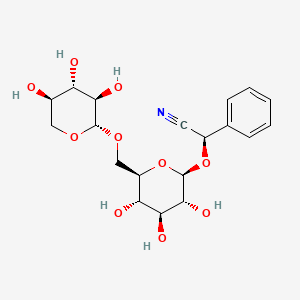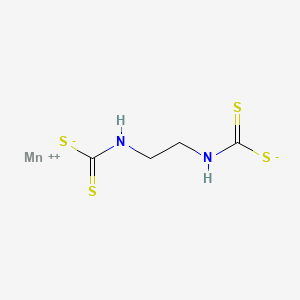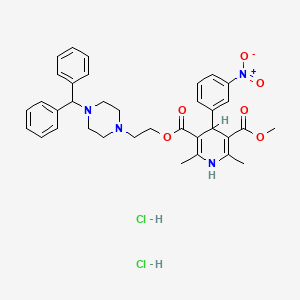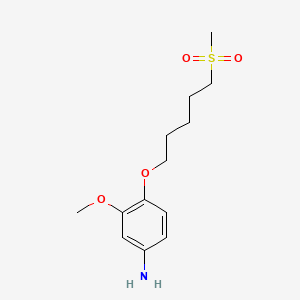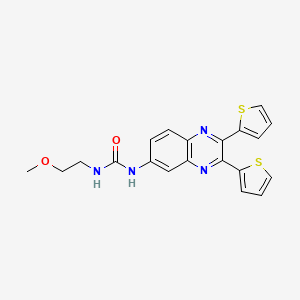
1-(2,3-二(噻吩-2-基)喹喔啉-6-基)-3-(2-甲氧基乙基)脲
描述
1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea (DTQM) is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. It is a member of the quinoxaline family of compounds and is composed of two fused aromatic rings, with a thiophene ring in the center. DTQM has been widely studied for its potential applications in various scientific research fields, such as in vivo and in vitro studies, as well as its mechanism of action and biological activity.
科学研究应用
电聚合和聚合物性质
徐等人 (2014) 的研究重点是供体-受体型 π-共轭单体的电聚合,包括喹喔啉和噻吩衍生物。他们发现聚合物的电化学和光电化学性质受不同的供体取代基影响,揭示了在材料科学中的应用,特别是在开发具有独特电致变色性质的导电聚合物方面 (徐等人,2014)。
用于电子产品的导电共聚物
Turac 等人 (2011) 探索了涉及喹喔啉衍生物的导电共聚物的合成和表征。他们的研究提供了对这些材料在电子工业中潜在用途的见解,特别是对于需要特定电导率特性的应用 (Turac 等人,2011)。
超分子凝胶剂
Braga 等人 (2013) 研究了喹啉脲衍生物在形成 Ag 络合物中的作用,显示出作为超分子凝胶剂的潜力。这些发现暗示了开发具有独特凝胶化性质的新材料的应用,适用于各种工业和研究目的 (Braga 等人,2013)。
有机光伏电池
胡等人 (2014) 的研究深入探讨了基于苯并二噻吩和喹喔啉的共聚物的合成,用于有机光伏电池。他们的工作突出了这些材料在提高太阳能电池效率方面的潜力,从而为可再生能源领域做出贡献 (胡等人,2014)。
离子敏感荧光聚合物
Carbas 等人 (2012) 合成了一种带有侧基喹喔啉部分的荧光聚合物,该聚合物对金属阳离子,特别是 Fe3+ 离子表现出敏感性。这项研究表明在传感器技术中的应用,其中此类聚合物可用于在各种环境中检测特定离子 (Carbas 等人,2012)。
聚集诱导发射
Rajalakshmi 和 Palanisami (2020) 研究了 Y 形三氟甲基取代喹喔啉衍生物的光学性质。他们的工作证明了聚集诱导发射 (AIE),表明在新型光学材料和荧光探针的开发中具有应用 (Rajalakshmi 和 Palanisami,2020)。
作用机制
Target of Action
The primary target of Ac-CoA Synthase Inhibitor1 is acetyl-CoA synthetase 2 (ACSS2) . ACSS2 is an enzyme that plays a crucial role in lipid synthesis and energy production in cells .
Mode of Action
Ac-CoA Synthase Inhibitor1 acts as a potent, reversible inhibitor of ACSS2 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of acetate and coenzyme A into acetyl-CoA . This inhibition is acetate-dependent, meaning that the compound’s inhibitory effect is stronger in the presence of acetate .
Biochemical Pathways
By inhibiting ACSS2, Ac-CoA Synthase Inhibitor1 disrupts the acetate utilization pathway . This pathway is responsible for the conversion of acetate into acetyl-CoA, a key molecule in many biochemical reactions including the TCA cycle and fatty acid synthesis . The disruption of this pathway can lead to a decrease in lipid synthesis and energy production in cells .
Result of Action
The inhibition of ACSS2 by Ac-CoA Synthase Inhibitor1 leads to a decrease in the production of acetyl-CoA from acetate . This can result in reduced lipid synthesis and energy production in cells . Additionally, the compound has been shown to inhibit the respiratory syncytial virus (RSV) .
Action Environment
The action of Ac-CoA Synthase Inhibitor1 is influenced by the presence of acetate in the cellular environment . The compound’s inhibitory effect on ACSS2 is stronger in the presence of acetate . Therefore, the compound’s action, efficacy, and stability may be influenced by factors that affect acetate levels in the cell, such as diet and metabolic state.
属性
IUPAC Name |
1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-26-9-8-21-20(25)22-13-6-7-14-15(12-13)24-19(17-5-3-11-28-17)18(23-14)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPVNWVUAGMHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






